

A Technical Guide to 1,2-Dichlorohexafluorocyclopentene (CAS: 706-79-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichlorohexafluorocyclopentene

Cat. No.: B1213219

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorohexafluorocyclopentene, with the CAS number 706-79-6, is a halogenated cyclic alkene. This fluorinated organic compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of photochromic diarylperfluorocyclopentene and dithienylethene derivatives.[1][2] These derivatives are of significant interest in the development of molecular switches and materials with tunable optical properties, holding potential for applications in data storage, molecular electronics, and targeted drug delivery systems. The presence of both chlorine and fluorine atoms imparts unique reactivity and stability to the molecule, making it a valuable reagent for introducing perfluorocyclopentene moieties into larger molecular frameworks.[3] This guide provides an in-depth overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and a discussion of its relevance in the context of medicinal chemistry and drug development.

Physicochemical and Safety Data

Comprehensive data on the physical, chemical, and safety properties of **1,2-Dichlorohexafluorocyclopentene** are crucial for its proper handling and application in a laboratory setting.






Physical and Chemical Properties

The key physicochemical properties of **1,2-Dichlorohexafluorocyclopentene** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	706-79-6	[2] [4]
Molecular Formula	C ₅ Cl ₂ F ₆	[2] [5]
Molecular Weight	244.95 g/mol	[2] [5]
Appearance	Colorless liquid	[6]
Boiling Point	90 °C (at standard pressure)	[2] [7]
Melting Point	-105.8 °C	[7]
Density	1.635 g/mL at 25 °C	[2] [7]
Refractive Index (n ²⁰ /D)	1.37	[2]

Safety and Handling

1,2-Dichlorohexafluorocyclopentene is a hazardous chemical and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Classification	GHS Pictograms	Hazard Statements	Precautionary Statements
Acute Toxicity, Oral (Category 3)	 alt text	H301: Toxic if swallowed.	P264, P270, P301+P310, P321, P330, P405, P501
Acute Toxicity, Inhalation (Category 3)	 alt text	H331: Toxic if inhaled.	P261, P271, P304+P340, P311, P321, P403+P233, P405, P501
Skin Irritation (Category 2)	 alt text	H315: Causes skin irritation.	P264, P280, P302+P352, P321, P332+P313, P362
Eye Irritation (Category 2A)	 alt text	H319: Causes serious eye irritation.	P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory system	 alt text	H335: May cause respiratory irritation.	P261, P271, P304+P340, P312, P403+P233, P405, P501

Synthesis and Reactions

The primary utility of **1,2-dichlorohexafluorocyclopentene** lies in its role as a key building block for more complex molecules, particularly through carbon-carbon bond-forming reactions. The vinylic chlorine atoms are susceptible to displacement, allowing for the introduction of various substituents.

Synthesis of Diarylperfluorocyclopentenenes via Suzuki-Miyaura Coupling

A prominent application of **1,2-dichlorohexafluorocyclopentene** is in the synthesis of diarylperfluorocyclopentenenes. These compounds are a class of photochromic molecules that

undergo a reversible color change upon irradiation with light.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation.[8]

Materials:

- **1,2-Dichlorohexafluorocyclopentene**
- Arylboronic acid (3.0 equivalents)
- Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct ($\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$) (0.005 equivalents, 1 mol% Pd)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.02 equivalents)
- Potassium phosphate (K_3PO_4) (3.0 equivalents)
- Anhydrous, deoxygenated 1,4-dioxane
- Hexane
- Celite®

Procedure:

- To a Schlenk tube, add the arylboronic acid, $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$, X-Phos, and K_3PO_4 .
- Flush the tube with nitrogen or argon three times to ensure an inert atmosphere.
- Add **1,2-dichlorohexafluorocyclopentene** and anhydrous, deoxygenated 1,4-dioxane via syringe.
- Heat the resulting suspension to reflux (approximately 101 °C) for 16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a short pad of Celite®, washing the pad with hexane.

- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the desired diarylperfluorocyclopentene.

A stepwise approach can be employed to synthesize unsymmetrical diarylperfluorocyclopentenenes by first performing a selective monocoupling, isolating the monochloro-alkene intermediate, and then subjecting it to a second Suzuki-Miyaura coupling with a different arylboronic acid.[\[8\]](#)

Reaction with Secondary Phosphines

1,2-Dichlorohexafluorocyclopentene reacts with secondary phosphines, such as dicyclohexylphosphine and diphenylphosphine. The reaction proceeds primarily via the displacement of a single vinylic chlorine atom to yield the monosubstituted phosphine derivative. In the case of dicyclohexylphosphine, a disubstituted product has also been observed. The structures of these products have been confirmed by analytical and spectroscopic methods, including ^{19}F and ^{31}P NMR.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **1,2-dichlorohexafluorocyclopentene** and its derivatives.

- Mass Spectrometry: The mass spectrum of **1,2-dichlorohexafluorocyclopentene** is available through the NIST WebBook.[\[9\]](#)
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show signals corresponding to the five carbon atoms of the cyclopentene ring. The chemical shifts will be influenced by the attached fluorine and chlorine atoms.
- ^{19}F NMR: The ^{19}F NMR spectrum is a powerful tool for characterizing this molecule, with expected signals in the characteristic regions for fluorines attached to sp^2 and sp^3 hybridized carbons.[\[10\]](#) Chemical shifts for $-\text{CF}_2-$ groups typically appear between +80 to +140 ppm relative to CFCl_3 .[\[4\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C-Cl stretching vibrations.

Relevance to Drug Development

While there is no direct evidence of the biological activity of **1,2-dichlorohexafluorocyclopentene** itself, its utility in synthesizing photochromic diarylethenes and dithienylethenes provides a significant link to drug development.^[11]

Molecular Switches in Photodynamic Therapy and Drug Delivery

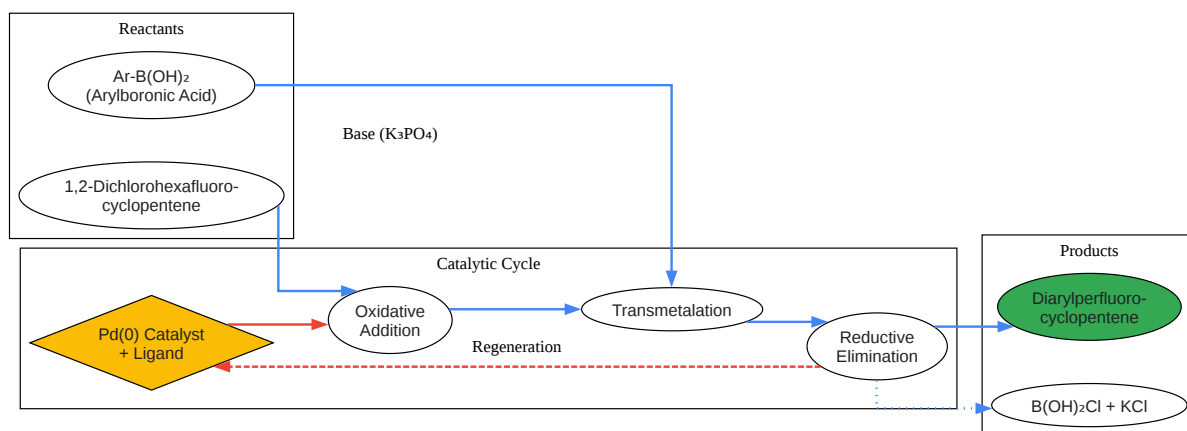
The diarylperfluorocyclopentene derivatives synthesized from **1,2-dichlorohexafluorocyclopentene** are prime examples of molecular switches.^{[11][12]} These molecules can be reversibly isomerized between two distinct forms using light of different wavelengths. This photo-responsiveness can be harnessed for various biomedical applications:

- Photodynamic Therapy (PDT): Photochromic compounds can be designed to be inactive in the dark and become cytotoxic only upon activation with a specific wavelength of light. This allows for targeted therapy, minimizing damage to healthy tissues.
- Targeted Drug Delivery: A drug molecule can be attached to a photochromic moiety. The conformation of the photochrome, controlled by light, can in turn control the binding affinity of the drug to its target or its release from a carrier system.

The incorporation of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.^{[13][14]} The perfluorocyclopentene core provides a rigid and lipophilic scaffold that can be further functionalized to interact with biological targets.

Visualizations

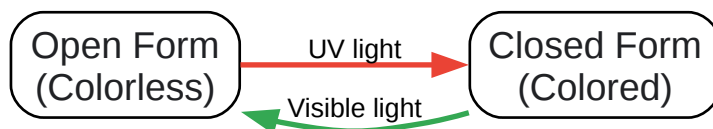
Suzuki-Miyaura Coupling of 1,2-Dichlorohexafluorocyclopentene



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Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of diarylperfluorocyclopentenenes.

Photochromism of Diarylperfluorocyclopentenenes



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Caption: Reversible photoisomerization of a diarylperfluorocyclopentene derivative.

Conclusion

1,2-Dichlorohexafluorocyclopentene is a valuable and reactive intermediate in organic synthesis. Its primary application lies in the construction of photochromic diarylperfluorocyclopentene systems via palladium-catalyzed cross-coupling reactions. While the compound itself has no known direct biological applications, its derivatives are at the forefront of research into molecular switches with significant potential in advanced materials and targeted therapies. The unique properties conferred by its fluorinated structure make it a compound of continuing interest for researchers in synthetic chemistry, materials science, and drug discovery. Further exploration of the biological activities of novel derivatives synthesized from this versatile building block is a promising avenue for future research.

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- To cite this document: BenchChem. [A Technical Guide to 1,2-Dichlorohexafluorocyclopentene (CAS: 706-79-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213219#1-2-dichlorohexafluorocyclopentene-cas-number-706-79-6]

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